Structural Differentiation: 4-Fluorophenoxy vs. 2-Methylphenoxy Acetamide Substitution in the Benzylpiperazine-Pyrimidine Scaffold
The closest published analog, N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide (CAS 1396686-67-1), has a reported HDAC6 IC50 of 27 nM in a recombinant full-length human HDAC6 assay [1]. The target compound differs by substitution of the 2-methyl group with a 4-fluoro substituent on the phenoxy ring. Published SAR from independent 4-fluorophenoxy-containing HDAC inhibitor series indicates that the 4-fluorophenoxy moiety can modulate both potency and selectivity: a related 4-fluorophenoxy derivative demonstrated smHDAC8 IC50 = 0.5 µM with improved selectivity over human HDACs 1, 3, and 6 relative to the non-fluorinated parent [2]. No direct head-to-head comparison between these two specific compounds exists in the published literature, and no quantitative target engagement data for CAS 1421533-25-6 itself has been reported in peer-reviewed sources or patents to date.
| Evidence Dimension | HDAC6 inhibitory potency (closest analog with published data) vs. inferred target modulation potential |
|---|---|
| Target Compound Data | No published IC50 or Ki data available for CAS 1421533-25-6 against any specific target |
| Comparator Or Baseline | N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide: HDAC6 IC50 = 27 nM (recombinant full-length human HDAC6, SF9 baculovirus expression, FAM-labeled acetylated peptide substrate) [1] |
| Quantified Difference | Cannot be calculated; target compound lacks published quantitative activity data |
| Conditions | Comparator data: Inhibition of recombinant full-length human HDAC6 expressed in SF9 baculovirus, measured by FAM-labeled acetylated peptide substrate cleavage |
Why This Matters
Procurement decisions must account for the fact that the 4-fluorophenoxy substitution is expected to produce a distinct pharmacological profile from the 2-methylphenoxy analog, and the absence of published data means this compound requires de novo target screening.
- [1] BindingDB Entry BDBM50555673 (CHEMBL4790223). IC50: 27 nM. Inhibition of recombinant full length human HDAC6 expressed in SF9 baculovirus using FAM-labelled acetylated peptide as substrate. University of Toronto Mississauga, curated by ChEMBL. View Source
- [2] Ghazy E et al. Structure-based design, synthesis, and biological evaluation of triazole-based smHDAC8 inhibitors. ChemMedChem. 4-fluorophenoxy derivative 21: smHDAC8 IC50 = 0.5 µM, with improved selectivity profile over human HDACs 1, 3, 6. View Source
